Arbanol
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Overview
Description
Arbanol is a compound known for its fragrance, perfuming, and skin conditioning characteristics. It is commonly used in personal care products due to its pleasant scent and beneficial properties for the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alcohols, including compounds like Arbanol, can be achieved through various methods. Common laboratory methods include hydration, hydroboration, addition of hypohalous acids to alkenes, and the reduction of carbonyl compounds . Industrial production often involves the hydration of ethene using steam under pressure at high temperatures in the presence of phosphoric acid .
Chemical Reactions Analysis
Types of Reactions
Arbanol, like other alcohols, can undergo several types of chemical reactions:
Oxidation: Alcohols can be oxidized to aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction of carbonyl compounds can produce alcohols.
Substitution: Alcohols can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Depending on the degree of oxidation, the products can be aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary based on the substituent introduced.
Scientific Research Applications
Arbanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, particularly in skin conditioning and fragrance applications.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the formulation of personal care products, including perfumes and skin conditioners.
Mechanism of Action
The mechanism of action of Arbanol involves its interaction with specific molecular targets in the skin. It binds to receptors that influence skin conditioning and fragrance perception. The exact pathways and molecular targets are still under investigation, but it is known to enhance skin hydration and provide a pleasant scent .
Comparison with Similar Compounds
Similar Compounds
Ethanol: Commonly used in personal care products for its solvent properties.
Methanol: Used industrially but is toxic and not suitable for personal care applications.
Isopropanol: Another alcohol used in disinfectants and personal care products.
Uniqueness of Arbanol
This compound stands out due to its specific fragrance and skin conditioning properties, making it particularly valuable in the personal care industry. Unlike methanol, it is safe for use in products applied to the skin, and it offers a unique combination of scent and skin benefits that ethanol and isopropanol do not provide .
Properties
CAS No. |
7070-15-7 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanol |
InChI |
InChI=1S/C12H22O2/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10,13H,4-8H2,1-3H3/t9-,10-,12+/m1/s1 |
InChI Key |
IWWCSDGEIDYEJV-FOGDFJRCSA-N |
SMILES |
CC1(C2CCC1(C(C2)OCCO)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OCCO |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCCO)C)C |
Key on ui other cas no. |
7070-15-7 |
Synonyms |
arbanol |
Origin of Product |
United States |
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